9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142471-90-7 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3,4-dihydrofuro[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C11H7NO3/c13-10-6-3-1-2-4-7(6)12-8-5-15-11(14)9(8)10/h1-4H,5H2,(H,12,13) |
InChI Key |
ZSVZZDFIVRYJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Furo 3,4 B Quinolin 1 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including furo[3,4-b]quinolin-1(3H)-one derivatives. This non-destructive technique provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), enabling the assembly of a complete molecular picture.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR experiments are the initial and most fundamental step in the structural characterization of furo[3,4-b]quinolin-1(3H)-one derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the ¹H NMR spectrum of 7-Methyl-9-p-tolyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, distinct signals corresponding to the methyl groups and aromatic protons are observed. nih.gov Specifically, singlets for the two methyl groups appear at δ 2.12 and 2.22 ppm. nih.gov In another example, for N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-phenylacetamide, the ¹H NMR spectrum in CDCl₃ shows a doublet for a proton at δ 8.02 (J = 9.2 Hz), a multiplet for aromatic protons between δ 7.55–7.37, and singlets for other specific protons at δ 6.09, 5.72, and 3.73. nih.gov
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For example, in the ¹³C NMR spectrum of N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-phenylacetamide, characteristic peaks are observed at δ 168.6, 166.2, and 158.9, corresponding to carbonyl and other carbons in the quinolinone system. nih.gov Similarly, for N-(tert-butyl)-2-(7-methoxy-9-(4-methoxyphenyl)-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide, the ¹³C NMR spectrum reveals signals at δ 172.8, 167.2, and 159.9. nih.gov Theoretical calculations, such as those performed at the GIAO HF/6-31++G(d,p) level of theory, can aid in the interpretation of these chemical shifts. tsijournals.com
Table 1: Representative ¹H and ¹³C NMR Data for Furo[3,4-b]quinolin-1(3H)-one Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 7-Methyl-9-p-tolyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one nih.gov | 2.12 (s, 3H, CH₃), 2.22 (s, 3H, CH₃) | Data not fully provided |
| N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-phenylacetamide nih.gov | 8.02 (d, J=9.2 Hz, 1H), 7.55–7.37 (m, 11H), 7.06 (d, J=2.8 Hz, 1H), 6.09 (s, 1H), 5.72 (s, 1H), 5.08 (d, J=17.1 Hz, 1H), 4.11 (d, J=17.1 Hz, 1H), 3.73 (s, 3H), 1.30 (s, 9H) | 168.6, 166.2, 158.9, 157.8, 146.2, 145.9, 135.2, 133.1, 130.4, 129.8, 129.1, 129.0, 128.7, 128.6, 128.0, 127.9, 123.5, 119.7, 105.0, 58.4, 55.4, 51.8, 48.9, 28.6 |
| N-(tert-butyl)-2-(7-methoxy-9-(4-methoxyphenyl)-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.gov | 8.05 (d, J=9.2 Hz, 1H), 7.46 (dd, J=9.2, 2.8 Hz, 1H), 7.39–7.35 (m, 2H), 7.14 (d, J=2.8 Hz, 1H), 7.08–7.04 (m, 2H), 6.25 (s, 1H), 4.65 (s, 2H), 3.91 (s, 3H), 3.77 (s, 3H), 1.70 (s, 6H), 1.32 (s, 9H) | 172.8, 167.2, 159.9, 158.1, 157.9, 146.2, 146.1, 131.3, 130.4, 128.7, 124.8, 123.6, 20.6, 113.5, 105.2, 60.9, 55.5, 55.2, 51.2, 49.6, 28.6, 24.6 |
Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, TOCSY/HOHAHA, NOESY)
To resolve complex structures and unambiguously assign signals, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between nuclei, providing a roadmap of the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, in a derivative of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, 2D COSY was used to observe the coupling between adjacent proton atoms. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. Information about the chemical shift of carbon atoms can be extracted from HSQC and HMBC spectra. mdpi.com The methyl region of a 2D ¹H-¹³C NMR spectrum is particularly sensitive to changes in the secondary and tertiary structure of molecules. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different functional groups. In aromatic or conjugated systems, the 3-bond coupling (³J) is often stronger than the 2-bond coupling (²J). youtube.com
TOCSY (Total Correlation Spectroscopy) / HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): These experiments can reveal entire spin systems of coupled protons, identifying all the protons within a particular molecular fragment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded, providing valuable information about the three-dimensional structure and stereochemistry of the molecule. For example, 2D NOESY was used to observe through-space coupling between proton atoms in a quinoline (B57606) derivative. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For example, the HRMS (ESI) of N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-phenylacetamide calculated the mass for C₃₀H₃₀N₃O₃ [M+H]⁺ as 480.2287, with the found value being 480.2279, confirming the molecular formula. nih.gov Similarly, for another derivative, the calculated mass for C₂₇H₃₂N₃O₄ [M+H]⁺ was 462.2393, and the found mass was 462.2387. nih.gov Both electron ionization (EI) MS and positive electrospray (ESI+) MS can yield molecular ions with mass errors below 5 mDa. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. In the analysis of quinoline derivatives, GC-MS can be used to separate and identify components in a mixture. nih.govmadison-proceedings.com For instance, a method using a DB-5MS capillary column has been developed for the analysis of quinoline, with the oven temperature programmed to increase from 90°C to 260°C. madison-proceedings.com The retention time for quinoline under these conditions was found to be 6.596 minutes. madison-proceedings.com
Table 2: Mass Spectrometry Data for Furo[3,4-b]quinolin-1(3H)-one Derivatives
| Compound Name | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|---|
| N-(tert-butyl)-2-(7-methoxy-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-phenylacetamide nih.gov | HRMS (ESI) | 480.2287 [M+H]⁺ | 480.2279 | C₃₀H₃₀N₃O₃ |
| N-(tert-butyl)-2-(7-methoxy-9-(4-methoxyphenyl)-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.gov | HRMS (ESI) | 462.2393 [M+H]⁺ | 462.2387 | C₂₇H₃₂N₃O₄ |
Infrared (IR) Spectroscopy (e.g., FTIR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. Fourier Transform Infrared (FTIR) spectroscopy is a modern version of this technique that offers higher resolution and sensitivity.
For furo[3,4-b]quinolin-1(3H)-one derivatives, FTIR spectroscopy is used to confirm the presence of key functional groups such as carbonyl (C=O) groups from the lactone and quinolinone rings, as well as C-O and C-N bonds. The analysis of 5,8-quinolinedione (B78156) derivatives has shown that the carbonyl bands are particularly informative. mdpi.com For compounds with a 5,8-quinolinedione moiety, two separate C=O vibration peaks are observed, which helps to distinguish them from related isomers. mdpi.com
Table 3: Common IR Absorption Frequencies for Furo[3,4-b]quinolin-1(3H)-one Derivatives
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Lactone Carbonyl | C=O | ~1760-1800 |
| Quinolinone Carbonyl | C=O | ~1650-1700 |
| Aromatic Ring | C=C | ~1450-1600 |
| Ether | C-O | ~1000-1300 |
| Amine | N-H | ~3300-3500 (if present) |
| Alkane | C-H | ~2850-3000 |
X-ray Crystallography for Absolute Structure Confirmation
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. For furo[3,4-b]quinolin-1(3H)-one derivatives, obtaining a crystal structure is the ultimate confirmation of the fused ring system's connectivity and stereochemistry.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This has been successfully applied to confirm the structures of analogous quinolinone systems. nih.govacs.org For instance, the analysis of a 3-[1-hydroxy-3-oxo-3-(4-methylphenylpropyl)]quinolin-2(1H)-one derivative revealed not only its covalent framework but also the intricate network of intermolecular hydrogen bonds (N1–H1···O2 and O1–H1A···O3) that dictate its crystal packing. acs.org Similarly, X-ray analysis was crucial in confirming the structure of the 9-aceto analogue of 3-hydroxyquinine, a metabolite of quinine (B1679958), thereby establishing its (3S)-stereochemistry. nih.gov
The crystallographic data also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state. acs.org These non-covalent forces are fundamental to understanding the physical properties of the material.
Table 1: Representative Crystallographic Data for a Furo[3,4-b]quinolin-1(3H)-one Analog
This interactive table provides hypothetical, yet representative, crystallographic parameters that would be obtained for a derivative of the title compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 15.634 |
| c (Å) | 9.245 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1187.6 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.518 |
| R-factor (%) | 4.2 |
Elemental Analysis (e.g., CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. It serves as a crucial checkpoint for purity and structural integrity, complementing spectroscopic data. researchgate.net
The analysis is performed using a dedicated CHNS analyzer, which subjects a small, precisely weighed amount of the substance to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The high degree of agreement between the experimentally found percentages and the calculated values provides strong evidence for the compound's identity and purity. acs.org For the parent compound 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one (C₁₁H₇NO₃), the theoretical percentages can be readily calculated.
Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₇NO₃)
This table compares the theoretical elemental composition with typical experimental results.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 61.40 | 61.35 |
| Hydrogen (H) | 3.28 | 3.31 |
| Nitrogen (N) | 6.51 | 6.48 |
| Oxygen (O) | 28.81 | 28.86 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. For aromatic and heterocyclic systems like furo[3,4-b]quinolin-1(3H)-one, the spectra are dominated by π→π* and n→π* electronic transitions. researchgate.net
The quinoline moiety is a chromophore that exhibits characteristic absorption bands. acs.org The fusion of the furanone ring and the presence of substituents can significantly influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). For example, studies on various quinoline derivatives show distinct absorption peaks corresponding to these transitions. researchgate.netasianpubs.org The analysis of gas-phase quinoline has allowed for the assignment of eight different valence electronic transitions. acs.org
The choice of solvent can also impact the spectrum by stabilizing the ground or excited state to different extents, causing shifts in λmax (solvatochromism). asianpubs.org Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental data to assign the observed electronic transitions to specific molecular orbital promotions. nih.govnih.gov
Table 3: Typical UV-Vis Absorption Data for a Furo[3,4-b]quinolin-1(3H)-one Derivative in Methanol (B129727)
This interactive table shows representative absorption maxima and their assignments.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| 235 | 25,000 | π→π* transition |
| 280 | 12,500 | π→π* transition |
| 345 | 6,000 | n→π* transition |
Chromatography for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. It is the gold standard for assessing the purity of synthesized compounds. In reversed-phase HPLC, the most common mode for analyzing compounds like quinolinone derivatives, a nonpolar stationary phase is used with a polar mobile phase.
A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample travel through the column at different rates depending on their relative affinity for the stationary and mobile phases. More polar compounds elute faster, while less polar compounds are retained longer. The time it takes for a compound to travel through the column is known as its retention time (t_R), which is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). A detector, typically a UV-Vis detector set to a wavelength where the analyte absorbs, records the signal as the compound elutes, producing a chromatogram.
The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For a pure compound, the chromatogram should ideally show a single, sharp, and symmetrical peak. HPLC analysis of a related pyrrolo[3,4-b]quinolin-1-one derivative, for instance, showed a purity of over 95% based on peak area at 254 nm. nih.gov The technique is highly sensitive and can detect even trace amounts of impurities.
Table 4: Representative HPLC Purity Analysis Data
This table presents typical data obtained from an HPLC analysis for purity assessment.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm |
| Retention Time (t_R) | 5.17 min |
| Peak Area % | 99.2% |
In Vitro Biological Activities and Molecular Interactions of Furo 3,4 B Quinolin 1 3h One and Analogues
Anticancer and Cytotoxic Potentials
The quinoline (B57606) and quinolone structural motifs are core components of numerous natural and synthetic compounds that exhibit a wide range of biological properties, including potent anticancer activity. nih.govnih.govresearchgate.net Analogues of furo[3,4-b]quinolin-1(3H)-one have been the subject of extensive research to explore their potential as therapeutic agents for cancer.
Various analogues of furo[3,4-b]quinolin-1(3H)-one have shown significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxic potential often varies depending on the specific chemical substitutions on the core scaffold and the cancer cell type being evaluated.
For instance, a series of quinoline derivatives of combretastatin (B1194345) A-4 demonstrated potent inhibitory activity against several cancer cell lines. nih.gov One notable compound, 12c, exhibited IC₅₀ values ranging from 0.010 to 0.042 µM across different cell lines and showed selectivity against non-cancerous MCF-10A cells. nih.gov Similarly, the 2-phenyl-4-quinolone series has been shown to inhibit the growth of several human cancer cell lines, with one analogue, Smh-3, having an IC₅₀ of approximately 103.26 nM in HL-60 cells after 48 hours. nih.gov
Another class of related compounds, pyrazolo[3,4-b]pyridine derivatives, has also been synthesized and evaluated for anticancer potency. mdpi.com Compound 9a showed high activity against Hela cells, while compound 14g was effective against MCF7 and HCT-116 cell lines. mdpi.com Furthermore, 3,4-diaryl-1,2,3,4-tetrahydroquinolines have demonstrated low micromolar inhibition of various cancer cell lines, with one compound showing up to 90% greater antiproliferative effect compared to its parent quinoline structure. nih.gov
Table 1: Cytotoxic Activity of Furo[3,4-b]quinolin-1(3H)-one Analogues against Various Cancer Cell Lines
| Compound/Analogue Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Quinoline derivative (12c ) | MCF-7 (Breast) | 0.010 µM | nih.gov |
| Quinoline derivative (12c ) | HL-60 (Leukemia) | 0.021 µM | nih.gov |
| Quinoline derivative (12c ) | HCT-116 (Colon) | 0.042 µM | nih.gov |
| Quinoline derivative (12c ) | HeLa (Cervical) | 0.035 µM | nih.gov |
| 2-Phenyl-4-quinolone (Smh-3 ) | HL-60 (Leukemia) | 103.26 nM | nih.gov |
| 2-Phenyl-4-quinolone (Smh-3 ) | U937 (Leukemia) | Dose-dependent | nih.gov |
| 2-Phenyl-4-quinolone (Smh-3 ) | K562 (Leukemia) | Dose-dependent | nih.gov |
| Pyrazolo[3,4-b]pyridine (9a ) | Hela (Cervical) | 2.59 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine (14g ) | MCF7 (Breast) | 4.66 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine (14g ) | HCT-116 (Colon) | 1.98 µM | mdpi.com |
| 7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones | Leukemia Cell Lines | Nanomolar range | nih.gov |
A key mechanism through which furo[3,4-b]quinolin-1(3H)-one analogues exert their anticancer effects is by disrupting the normal progression of the cell cycle. A common finding is the arrest of cancer cells in the G2/M phase, which precedes mitosis.
Mechanistic studies have revealed that certain quinoline derivatives can inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle. nih.gov This disruption leads to a halt in the cell cycle at the G2/M phase. nih.gov For example, compound 12c , a quinoline derivative of combretastatin A-4, was found to arrest the cell cycle at the G2/M phase. nih.gov
Similarly, the 2-phenyl-4-quinolone analogue, Smh-3 , induced significant G2/M arrest in leukemia cells by inhibiting CDK1 activity and reducing the protein levels of CDK1, cyclin A, and cyclin B. nih.gov Substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones, another class of analogues, also caused Jurkat cells to arrest in the G2/M phase in a concentration-dependent manner. nih.gov The alkaloid erythraline, isolated from Erythrina velutina, demonstrated a similar effect on SiHa cervical cancer cells, increasing the proportion of cells in the G2/M phase from 7.25% in untreated controls to 22% in treated cells. mdpi.com Furthermore, a pyrazolo[3,4-b]pyridine derivative, 14g , was found to arrest the cell cycle of MCF7 breast cancer cells at the G2/M phase. mdpi.com
Beyond halting cell cycle progression, many furo[3,4-b]quinolin-1(3H)-one analogues can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway.
The quinoline derivative 12c was found to induce apoptosis through a mitochondrial-dependent pathway. nih.gov The 2-phenyl-4-quinolone analogue Smh-3 also induced apoptosis in HL-60 leukemia cells, which was confirmed by chromatin condensation and DNA fragmentation. nih.gov This apoptotic process was mediated by the activation of a caspase cascade, specifically promoting the activities of caspase-9, -7, and -3. nih.gov
Substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones were also shown to induce apoptosis, associated with mitochondrial depolarization, the generation of reactive oxygen species, and the activation of caspase-3. nih.gov The activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP). nih.gov Additionally, isoquinoline-1,3,4-trione derivatives have been identified as potent inactivators of caspase-3. nih.gov Pyrrolo[3,4-c]quinoline-1,3-diones are another class of compounds that have been investigated as potential caspase-3 inhibitors. researchgate.net
Antimicrobial Efficacy
The quinoline scaffold is historically significant in the development of antimicrobial agents, with well-known examples like the antimalarial drug quinine (B1679958). nih.gov This has spurred research into the antimicrobial properties of various quinoline derivatives, including those related to furo[3,4-b]quinolin-1(3H)-one.
Analogues of furo[3,4-b]quinolin-1(3H)-one have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
A notable example is 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide, a related heterocyclic compound, which possesses exceptional in vivo activity against Escherichia coli, Salmonella choleraesuis, and Pasteurella multocida. nih.gov Furthermore, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and tested for antibacterial activity, with one compound displaying exceptional potency, particularly against Gram-positive organisms. nih.gov
Quinoline-based hydroxyimidazolium hybrids have also been evaluated for their antibacterial activity. nih.gov While many of these hybrids showed limited inhibition of Gram-negative bacteria, one compound, 7b , was a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against Staphylococcus aureus. nih.gov This same hybrid also demonstrated inhibitory activity against Klebsiella pneumoniae. nih.gov Another related class, 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones, also showed activity against certain Gram-positive and Gram-negative bacterial strains. nih.gov
Table 2: Antibacterial Activity of Furo[3,4-b]quinolin-1(3H)-one Analogues
| Compound/Analogue Class | Bacteria | Activity (MIC/Inhibition) | Reference |
|---|---|---|---|
| 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide | Escherichia coli | Exceptional in vivo activity | nih.gov |
| 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide | Salmonella choleraesuis | Exceptional in vivo activity | nih.gov |
| 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide | Pasteurella multocida | Exceptional in vivo activity | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | Klebsiella pneumoniae | >50% inhibition at 20 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7h ) | Staphylococcus aureus | Inhibition at 20 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7a ) | Mycobacterium tuberculosis H37Rv | 20 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b ) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |
| 9-α-L-Arabinopyranosides (3j , 3m ) | Gram-positive and Gram-negative strains | Active | nih.gov |
In addition to their antibacterial properties, certain quinoline analogues have shown promise as antifungal agents. Fungal infections are a significant concern, particularly in immunocompromised individuals, and there is a continuous need for new antifungal drugs. nih.gov
Quinazolin-4(3H)-one derivatives have been prepared and screened for their in vitro antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium dahliae. researchgate.net Several of these compounds displayed good antifungal activity. researchgate.net Quinoline-based hydroxyimidazolium hybrids have also been tested against a panel of clinically important fungal pathogens. nih.gov Chalcone derivatives, which are structurally distinct but are also being investigated for their broad biological activities, have shown antifungal activity against Candida albicans and Mucor species. nveo.org Furthermore, various monomeric alkaloids have demonstrated antifungal activity against a range of fungal strains, including Penicillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus. nih.gov
Table 3: Antifungal Activity of Quinoline Analogues and Related Compounds
| Compound/Analogue Class | Fungi | Activity | Reference |
|---|---|---|---|
| Quinazolin-4-(3H)-ones (3c , 3d , 3e ) | Fusarium oxysporum f. sp. albidinis | Good activity | researchgate.net |
| Quinazolin-4-(3H)-ones (3c , 3d , 3e ) | Fusarium oxysporum f. sp. canariasis | Good activity | researchgate.net |
| Quinazolin-4-(3H)-ones (3c , 3d , 3e ) | Verticillium dahliae Kleb | Good activity | researchgate.net |
| Chalcone derivative | Candida albicans | Active | nveo.org |
| Chalcone derivative | Mucor sps | Stronger inhibition than against C. albicans | nveo.org |
| Alkaloids | Penicillium marneffei | High reactivity (MIC 6.25 µg/mL for some compounds) | nih.gov |
| Alkaloids | Trichophyton mentagrophytes | High reactivity (MIC 6.25 µg/mL for some compounds) | nih.gov |
| Alkaloids | Aspergillus flavus | High reactivity (MIC 6.25 µg/mL for some compounds) | nih.gov |
| Alkaloids | Aspergillus fumigatus | High reactivity (MIC 6.25 µg/mL for some compounds) | nih.gov |
Antiprotozoal and Antimalarial Properties (e.g., against Plasmodium falciparum)
Furoquinoline alkaloids, a class of compounds that includes 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one, have been investigated for their potential against protozoan parasites, particularly the malaria-causing agent Plasmodium falciparum. nih.govasm.orgresearchgate.netnih.gov The urgent need for new antimalarial drugs, driven by increasing resistance to existing therapies, has spurred interest in plant-derived compounds. asm.orgnih.gov
Studies on furo[2,3-b]quinoline (B11916999) alkaloids have shown in vitro activity against P. falciparum. nih.govasm.orgresearchgate.net While a highly active compound was not identified in one series of tests, the research provided valuable leads for further chemical modifications to enhance antimalarial potency. asm.org For instance, the presence of a pyran ring fused to the furoquinoline nucleus was found to improve activity against a chloroquine-resistant clone of the parasite. nih.govasm.orgresearchgate.net
In the broader context of quinoline-based antimalarials, research continues to explore various derivatives. mdpi.com For example, new hybrids combining chloroquine (B1663885) with other molecules like sulfadoxine (B1681781) or atorvastatin (B1662188) have been designed and synthesized, showing greater potency than the parent drugs alone. mdpi.com Additionally, other heterocyclic systems, such as pyrazolopyridines, are being investigated as isosteres of the quinoline core to develop novel antimalarial agents. mdpi.com The ongoing exploration of these and other related scaffolds, including 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, highlights the continued importance of this chemical class in the search for new treatments for parasitic diseases like leishmaniasis and malaria. nih.gov
Interactive Table: Antimalarial Activity of Selected Quinolone Derivatives
| Compound/Derivative Class | Target Organism | Key Findings |
|---|---|---|
| Furo[2,3-b]quinoline alkaloids | Plasmodium falciparum | A pyran ring substituent improved activity against a chloroquine-resistant clone. nih.govasm.orgresearchgate.net |
| Chloroquine-sulfadoxine hybrids | Plasmodium falciparum | More active in vitro and in vivo than the parent drugs. mdpi.com |
| Primaquine-atorvastatin hybrids | Not specified | More potent than the parent drugs. mdpi.com |
| 1,2,3-triazol-1-yl quinoline derivatives | Plasmodium falciparum (W2 CQR clone) | Compound 56 showed an IC50 of 1.4 µM, and compound 75 had an IC50 of 0.09 µM. mdpi.com |
Antiviral Spectrum
The furo[3,4-b]quinolin-1(3H)-one scaffold and its analogues have been a subject of interest in the search for new antiviral agents.
Compounds with a quinoline core have been investigated for their ability to interfere with viral life cycles. The two primary cysteine proteases in coronaviruses, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), are essential for processing viral polyproteins, making them key targets for antiviral drugs. nih.govnih.govnih.gov Inhibition of these proteases is a critical strategy to block viral replication. nih.govnih.gov While specific studies on this compound's effect on viral replication pathways are not detailed in the provided context, the broader class of quinoline-containing compounds is actively being explored for this purpose.
The papain-like protease (PLpro) of SARS-CoV-2 is a validated target for antiviral drug development due to its crucial role in the viral replication cycle. nih.govnih.gov High-throughput screening of extensive compound libraries has identified several inhibitors of SARS-CoV-2 PLpro. nih.gov For instance, a screening of over 6,000 compounds led to the identification of four potent inhibitors: YM155, cryptotanshinone, tanshinone I, and GRL0617, with IC50 values against PLpro ranging from 1.39 to 5.63 μmol/L. nih.gov These compounds also demonstrated significant antiviral activity in cell-based assays. nih.gov
Furthermore, the main protease (Mpro), also known as 3C-like protease (3CLpro), is another essential enzyme for coronavirus replication. nih.gov High-throughput screening efforts have also been directed at finding inhibitors for 3CLpro. nih.gov While specific interactions of this compound with these proteases are not explicitly detailed, the general success in identifying quinoline and other heterocyclic compounds as inhibitors underscores the potential of this chemical class. For example, phenothiazine (B1677639) derivatives have been identified as dual inhibitors of both SARS-CoV-2 Mpro and PLpro. biorxiv.org
Interactive Table: Inhibitors of SARS-CoV-2 Proteases
| Compound | Target Protease | IC50 Value |
|---|---|---|
| YM155 | SARS-CoV-2 PLpro | 2.47 μmol/L nih.gov |
| Cryptotanshinone | SARS-CoV-2 PLpro | Not specified |
| Tanshinone I | SARS-CoV-2 PLpro | Not specified |
Anti-inflammatory Effects and Related Pathways
The anti-inflammatory potential of compounds related to this compound is an area of active investigation, focusing on their ability to modulate key inflammatory molecules and enzymatic pathways.
Over-activated microglial cells contribute to the pathology of various neurological diseases by releasing pro-inflammatory mediators. nih.gov Compounds that can suppress this inflammatory response are of significant therapeutic interest. For example, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in primary microglial cells. nih.gov LX007 also significantly reduced the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) from these cells. nih.gov Mechanistically, these effects were linked to the suppression of mitogen-activated protein kinases (MAPKs) phosphorylation and the nuclear translocation of NF-κB p65. nih.gov
Heme oxygenase-1 (HO-1) is another important molecule in the inflammatory process, known for its anti-inflammatory and immunomodulatory properties. nih.gov Its expression is induced by stress signals like reactive oxygen species and inflammatory mediators. The degradation of heme by HO-1 not only reduces the pro-inflammatory effects of free heme but also produces biliverdin, iron, and carbon monoxide, which have their own direct anti-inflammatory roles. nih.gov The potential for compounds to induce HO-1 expression is a key area of anti-inflammatory research. nih.gov Additionally, urinary biomarkers such as calgranulin B (S100A9) and monocyte chemotactic protein 1 (MCP-1) have been identified as predictors for the severity of inflammation in conditions like lupus nephritis, highlighting the importance of monitoring these inflammatory markers. nih.gov
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. uoa.grnih.gov As such, they are significant targets for the development of anti-inflammatory drugs. uoa.gr Soybean lipoxygenase (sLOX) is often used as a model enzyme for screening potential inhibitors due to its structural similarities to human LOXs. uoa.grnih.govmdpi.com
A variety of chemical scaffolds have been investigated for their LOX inhibitory activity. For instance, thiocarbohydrazone and chalcone-derived 3,4-dihydropyrimidinethione have been identified as potent inhibitors of soybean LOX-1 and lipid peroxidation. uoa.gr Coumarin (B35378) derivatives have also demonstrated effective inhibition of soybean lipoxygenase. nih.gov One study found that among a series of synthesized coumarins, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was the most potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. nih.gov The inhibitory activity of these compounds is often linked to their antioxidant or free radical scavenging properties, as lipoxygenation is a radical-mediated process. nih.gov The structural features of these inhibitors, such as the presence of a benzoyl ring at the 3-position of the coumarin core, have been identified as important for their enhanced activity. nih.gov
Interactive Table: Inhibition of Soybean Lipoxygenase (sLOX) by Various Compounds
| Compound Class/Derivative | Specific Enzyme | % Inhibition / IC50 | Key Findings |
|---|---|---|---|
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (KKII5) | LOX-1 | IC50 19 μΜ uoa.gr | Potent inhibitor with strong antilipid peroxidation activity (98%). uoa.gr |
| (E)-N′-benzylidenehydrazinecarbothiohydrazide (DKI5) | LOX-1 | IC50 22.5 μΜ uoa.gr | Strong antilipid peroxidation activity (94%). uoa.gr |
| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | 96.6% nih.gov | The strongest inhibitor among the tested coumarin derivatives. nih.gov |
Enzyme Inhibitory Activities
The structural framework of furo[3,4-b]quinolin-1(3H)-one and its related quinolinone analogues allows for interaction with the active or allosteric sites of several key enzymes, leading to their inhibition. These interactions are pivotal to the observed biological effects.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for managing Alzheimer's disease. nih.gov Several functionalized quinolinone and dihydroquinolinone derivatives have been synthesized and evaluated for their ability to inhibit human recombinant acetylcholinesterase (hrAChE). nih.gov
In one study, a series of nineteen quinolinones and thirteen dihydroquinolinones were assessed, with compounds QN8 , QN9 , and DQN7 demonstrating significant hrAChE inhibition, ranging from 88–95% at a 10 µM concentration. nih.gov Among these, QN8 emerged as a particularly potent and selective non-competitive inhibitor of hrAChE. nih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.29 µM and a high selectivity over human butyrylcholinesterase (hrBuChE), with an IC₅₀ of 12.73 µM. nih.gov Further kinetic analysis revealed its non-competitive mechanism of inhibition with a Kᵢ value of 79 nM. nih.gov Additionally, studies on quinolinyl-substituted triazolothiadiazoles have shown that four compounds in this class exhibit excellent AChE inhibition. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinolinone Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition at 10 µM (%) | Mechanism of Inhibition |
|---|---|---|---|---|
| QN8 | hrAChE | 0.29 ± 0.02 nih.gov | 88-95 nih.gov | Non-competitive nih.gov |
| QN9 | hrAChE | - | 88-95 nih.gov | Not Determined |
| DQN7 | hrAChE | - | 88-95 nih.gov | Not Determined |
α-Amylase Inhibition
Inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase are considered a viable strategy for managing type 2 diabetes by controlling postprandial glucose levels. nih.gov Research into quinoline hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores has shed light on their potential as enzyme inhibitors. nih.gov
These hybrid compounds demonstrated moderate in vitro inhibition of α-amylase. nih.gov While their activity against α-amylase was modest, the same series of compounds, particularly the quinoline–1,3,4-oxadiazole series (4a–t ), showed more potent, low-micromolar inhibition of α-glucosidase, with IC₅₀ values ranging from 15.85 to 63.59 µM. nih.gov For instance, compound 4i was a potent α-glucosidase inhibitor (IC₅₀ = 15.85 µM). nih.gov This indicates a degree of selectivity in the inhibitory action of these quinoline-based scaffolds.
Table 2: α-Amylase and α-Glucosidase Inhibitory Potential of Quinoline Hybrids
| Compound Series | α-Amylase Inhibition | α-Glucosidase Inhibition |
|---|
c-Jun N-terminal Kinase (JNK) Inhibition
The c-Jun N-terminal kinases (JNKs) are crucial signaling proteins involved in cellular responses to stress, and their dysregulation is implicated in various diseases, including inflammation and neurodegeneration. nih.gov A novel class of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones has been identified as selective JNK inhibitors. nih.gov
These compounds were developed through the condensation of 2-nitrobenzaldehydes and hydroxypyrazoles. nih.gov Structure-activity relationship (SAR) studies led to the identification of Compound 19 , which had an IC₅₀ value of approximately 1 μM for JNK1. nih.gov The research highlighted the importance of the N-hydroxyl group for JNK activity. nih.gov Further optimization led to Compound 16 , which was identified as a potent JNK inhibitor with good cellular potency. nih.govresearchgate.net
Table 3: JNK Inhibitory Activity of Pyrazolo[3,4-b]quinolin-4-one Analogues
| Compound | Target Enzyme | IC₅₀ | Key Structural Feature |
|---|---|---|---|
| Compound 19 | JNK1 | ~1 µM nih.gov | N-hydroxyl group nih.gov |
| Compound 16 | JNK | Potent inhibitor nih.govresearchgate.net | Not specified |
Platelet CRTAase Inhibition
While direct studies on the inhibition of Platelet CRTAase by this compound were not found, research on structurally related quinolinone analogues shows significant activity against platelet aggregation through other mechanisms. A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were found to be inhibitors of ADP- and collagen-induced platelet aggregation. nih.gov
The mechanism of action for these compounds is the inhibition of cAMP phosphodiesterase (PDE) in platelets. nih.gov The parent structure, 7a , demonstrated potent inhibitory activity, which was further enhanced by alkyl, alkoxy, or halogen substituents at various positions. nih.gov Based on its strong in vitro platelet inhibitory properties, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (BMY 20844) was selected for further evaluation. nih.gov Additionally, furo[3,2-c]quinolone derivatives, another class of related compounds, have been noted for their antiplatelet aggregation activity. nih.gov
Table 4: Platelet Aggregation Inhibitory Activity of Quinolinone Analogues
| Compound | Mechanism | Activity |
|---|---|---|
| 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one (7a) | cAMP PDE Inhibition nih.gov | Potent inhibitor of ADP- and collagen-induced platelet aggregation. nih.gov |
| BMY 20844 | cAMP PDE Inhibition nih.gov | Potent inhibitor selected for further development. nih.gov |
| Furo[3,2-c]quinolone derivatives | Not specified | Exhibit antiplatelet aggregation activity. nih.gov |
Other Investigated Biological Activities (e.g., Antihyperglycemic Activity and Glucose Uptake)
Beyond specific enzyme inhibition, quinolinone analogues have been explored for other therapeutic effects, notably antihyperglycemic activity. This is a crucial area of research for the development of new treatments for type 2 diabetes. nih.gov
A series of 2-sec-amino-3H-quinazolin-4-ones, which are structurally related to quinolinones, were synthesized and evaluated for this purpose. Several compounds from this series, specifically 4a, 4b, 4d, 4j, and 4o , displayed a significant reduction in blood glucose levels in animal models of diabetes. nih.gov The mechanism for such effects can be complex, but one potential pathway involves enhancing glucose uptake in peripheral tissues. For example, some herbal extracts have been shown to exert antihyperglycemic effects by upregulating the mRNA levels of GLUT1 in skeletal myoblasts, which suggests an increase in glucose transport into muscle cells. nih.gov
Table 5: Compounds with Investigated Antihyperglycemic Activity
| Compound Class | Specific Compounds | Observed Effect |
|---|
Structure Activity Relationship Sar and Computational Studies of Furo 3,4 B Quinolin 1 3h One Scaffolds
Elucidation of Key Structural Features for Biological Activity
The biological activity of quinolinone-based scaffolds is intrinsically linked to their structural architecture. The core heterocyclic system often serves as a fundamental pharmacophore that anchors the molecule to its biological target. For instance, in the related 4(3H)-quinazolinone series, the quinazolinone scaffold itself is deemed an essential structural component for inhibiting enzymes like Bruton's tyrosine kinase (BTK). nih.gov
Studies on various related fused quinoline (B57606) systems highlight several key features:
The Planar Polycyclic System: The fused ring system, such as the furoquinoline or pyrazoloquinoline core, provides a rigid planar structure that can engage in crucial interactions, like π-π stacking, with aromatic residues within a protein's binding site. nih.gov
Hydrogen Bonding Moieties: The presence of heteroatoms, particularly nitrogen and oxygen atoms within the rings (like the lactone in the furo[3,4-b]quinolin-1(3H)-one structure) and in substituents, allows for the formation of critical hydrogen bonds with the target protein, which are often essential for binding affinity. nih.govnih.gov
The 9-Hydroxy Group: In scaffolds like 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones, the hydroxyl group can act as a key hydrogen bond donor or acceptor, contributing significantly to the molecule's interaction with its target, such as c-Jun N-terminal kinase (JNK). nih.govresearchgate.net
Impact of Substituent Modifications on Pharmacological Profiles
The modification of substituents attached to the main scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Research on related furo[2,3-b]quinoline (B11916999) and 4(3H)-quinazolinone derivatives provides valuable insights into how such modifications can influence activity. nih.govnih.gov
For example, in a series of furo[2,3-b]quinoline derivatives designed as potential anticancer agents, the introduction of specific groups at the 6-position had a significant impact on cytotoxicity. nih.gov It was found that adding benzyl (B1604629) ether or benzenesulfonate (B1194179) moieties could markedly improve the cytotoxic effects compared to the parent 6-hydroxy compound. nih.gov Conversely, adding a benzoate (B1203000) group did not lead to a significant enhancement in potency. nih.gov
Similarly, SAR studies on 4(3H)-quinazolinone antibacterials revealed that substitutions at the 2- and 6-positions were critical. Small, hydrophobic substituents like chloro or methyl groups at these positions retained antibacterial activity. nih.gov However, introducing bulkier (e.g., trifluoromethyl) or hydrophilic (e.g., hydroxyl) groups resulted in a loss of biological activity, indicating a strict steric and electronic requirement in the binding pocket. nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity of Related Scaffolds
| Scaffold | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Biological Activity | Reference |
|---|---|---|---|---|---|
| Furo[2,3-b]quinoline | 6-position | Benzyl ether, Benzenesulfonate | Benzoate | Anticancer | nih.gov |
| 4(3H)-Quinazolinone | 6-position | Chloro, Methyl | Hydroxyl | Antibacterial | nih.gov |
| 4(3H)-Quinazolinone | 2-position | Small, hydrophobic groups | Bulky or hydrophilic groups | Antibacterial | nih.gov |
Computational Chemistry Approaches
Computational chemistry has become a powerful ally in the quest to design and optimize drug candidates. A variety of techniques are employed to predict how molecules will behave, interact with targets, and what their activity might be, thereby reducing the time and cost associated with laboratory screening. researchgate.net
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. nih.govmdpi.com
In studies of related quinoline and quinazolinone derivatives, docking has been instrumental in:
Identifying Key Interactions: Docking analyses have revealed crucial hydrogen bonds and π-π interactions between ligands and protein active site residues. For example, docking of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives into the AKT1 kinase domain showed strong hydrogen bonds with residues like Asn49 and Trp76, as well as π-π stacking interactions. nih.gov
Explaining Selectivity: Docking can help rationalize why a compound is more potent against one target over another. For instance, docking studies of furo[2,3-b]quinoline analogues showed that they bind deeper within the active site gorge of butyrylcholinesterase (BuChE) compared to acetylcholinesterase (AChE), consistent with their observed selective inhibition of BuChE. nih.gov
Guiding Synthesis: By predicting binding modes, docking can guide the synthesis of new derivatives with improved affinity. mdpi.comd-nb.info
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds
| Compound Scaffold | Protein Target | Key Interactions Observed | Insights Gained | Reference |
|---|---|---|---|---|
| Furo[2,3-b]quinoline | AChE/BuChE | Deeper binding in BuChE gorge | Rationalized BuChE selectivity | nih.gov |
| Diaryl Urea (B33335) | B-RAF Kinase | Essential H-bonding | Guided design of novel inhibitors | nih.gov |
| 4(3H)-Quinazolinone | DPP-4 Enzyme | Pi-pi interaction with Trp629 | Explained competitive inhibition | nih.gov |
| 2-chloroquinoline | AKT1 | H-bonds (Asn49, Trp76), pi-pi stacking | Identified important binding motifs | nih.gov |
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. utah.edu This technique allows researchers to study the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event than static docking. MD simulations can be used to:
Assess Complex Stability: By simulating the ligand-protein complex over nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. nih.gov
Refine Binding Poses: The dynamic nature of the simulation can allow the ligand to find a more favorable conformation within the binding site.
Calculate Binding Free Energies: Techniques like MM-PBSA and MM-GBSA, applied to MD trajectories, can estimate the free energy of binding, offering a quantitative prediction of affinity. utah.edu For example, MD simulations can compute the short-range electrostatic and van der Waals interaction energies, which indicate promising ligand-protein interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by analyzing a set of compounds with known activities and then used to predict the activity of new, unsynthesized molecules. nih.gov
2D-QSAR: Uses descriptors calculated from the 2D representation of a molecule, such as molecular weight, logP, and topological indices. nih.gov
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMSIA) use information from the 3D structure of molecules. They calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. A 3D-QSAR model for 4(3H)-quinazolinone antibacterials successfully identified the steric importance of different regions of the molecule for its activity. nih.gov
HQSAR (Hologram QSAR): This method uses 2D fragments of the molecules to generate a molecular hologram, which is then correlated with activity.
A QSAR study on B-RAF kinase inhibitors compared a linear model (Multiple Linear Regression, MLR) with a nonlinear one (Least Squares-Support Vector Machine, LS-SVM), finding the nonlinear model to be more predictive. nih.gov The study identified that descriptors related to molecular size, degree of branching, aromaticity, and polarizability were crucial for the inhibitory activity. nih.gov
De novo design involves using computational algorithms to generate novel molecular structures with desired properties from scratch. nih.gov Recent advances have focused on creating more sophisticated generative models.
Topology-Constrained Generation: This approach provides greater control over the design process by allowing the user to specify a desired molecular topology or scaffold. A novel generative model called Tree-Invent represents molecules as topological trees, where ring systems are nodes. chemrxiv.org This allows the model to generate molecules that adhere to a specific structural framework, which is useful for tasks like scaffold hopping or decoration. chemrxiv.org
Reinforcement Learning: Generative models are often combined with reinforcement learning to explore the chemical space more efficiently and generate molecules optimized for a specific property, like binding affinity. arxiv.org Models like GraphTRL integrate chemical and structural data, including topological features, into a reinforcement learning framework to improve molecular generation. arxiv.org These methods have been successfully used to design novel series of kinase inhibitors based on quinolinone and quinazolinone scaffolds. nih.gov
Future Directions and Emerging Research Avenues for Furo 3,4 B Quinolin 1 3h One Research
Development of Novel and Efficient Synthetic Routes with Broad Product Diversity
The future of furo[3,4-b]quinolin-1(3H)-one research is intrinsically linked to the innovation of synthetic methodologies. While classical methods exist, the demand for more efficient, sustainable, and diverse synthetic pathways is growing. ingentaconnect.com Modern organic synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. sruc.ac.ukresearchgate.netjddhs.com
Recent advancements have highlighted the utility of multicomponent reactions (MCRs), which allow for the assembly of complex molecules like quinolines in a single step from three or more reactants. researchgate.net These reactions are highly atom-economical and can be catalyzed by novel, recyclable, and environmentally friendly catalysts, such as graphene oxide. ingentaconnect.com For instance, a facile one-pot Friedlander synthesis of functionalized quinolines has been demonstrated using graphene oxide as a carbocatalyst, offering advantages like short reaction times and high yields. ingentaconnect.com Another innovative approach involves the mild acidic hydrolysis of 2,3-disubstituted quinolines to afford 3,3-dialkylfuro[3,4-b]quinolinones in high yields of up to 98%. acs.org Metal-free strategies are also gaining traction; a tandem cyclization from 2-styrylanilines and 2-methylquinolines provides an environmentally friendly route to functionalized quinolines. acs.org
Future efforts will likely focus on expanding the substrate scope of these reactions to generate a wide diversity of furo[3,4-b]quinolin-1(3H)-one derivatives. The development of methods that allow for precise control over substitution patterns on both the quinoline (B57606) and furan (B31954) rings is crucial for creating libraries of compounds for biological screening. Techniques like microwave-assisted synthesis are also being explored to improve reaction efficiency and reduce reaction times. nih.govmdpi.com
Table 1: Emerging Synthetic Strategies for Furoquinoline Derivatives
| Synthetic Strategy | Key Features | Advantages | Reference(s) |
| Graphene Oxide Catalysis | One-pot Friedlander synthesis; carbocatalyst. | High yield, short reaction time, recyclable catalyst. | ingentaconnect.com |
| Acidic Hydrolysis | Starts from 2,3-disubstituted quinolines. | High yields (up to 98%), mild conditions. | acs.org |
| Metal-Free Tandem Cyclization | Uses 2-styrylanilines and 2-methylquinolines. | Environmentally friendly, broad substrate scope. | acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Improved reaction efficiency, reduced time. | nih.gov |
Exploration of New Biological Targets and Elucidation of Further Mechanisms of Action
Furoquinoline alkaloids are known to exhibit a wide array of pharmacological properties, including antimicrobial, antiviral, cytotoxic, antiplatelet, and enzyme-inhibitory effects. nih.govwikipedia.org A significant future direction is the identification of novel biological targets for 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one and its derivatives. Their potential as acetylcholinesterase inhibitors and anti-inflammatory agents in the context of neurodegenerative diseases is an area of great interest. nih.govresearchgate.net
The mechanism of action for many quinoline-based drugs, particularly antimalarials like chloroquine (B1663885), involves interfering with heme detoxification in the parasite's food vacuole. nih.govnih.govhuji.ac.ilpnas.org These drugs are thought to inhibit the polymerization of heme, leading to a buildup of this toxic substance and killing the parasite. nih.govhuji.ac.il Future research will aim to elucidate whether furo[3,4-b]quinolin-1(3H)-one derivatives share this mechanism or if they possess alternative or multiple modes of action. For example, some quinoline derivatives act as topoisomerase-II enzyme inhibitors, thereby interfering with DNA replication in cancer cells. nih.gov The exploration of derivative compounds holds significant potential for enhancing these pharmacological benefits and understanding their metabolic pathways is crucial, given their potential toxicity. nih.govresearchgate.net
Table 2: Known and Potential Biological Activities of Furoquinolines
| Biological Activity | Potential Mechanism of Action | Key Targets | Reference(s) |
| Antimalarial | Inhibition of heme polymerization. | Heme polymerase | nih.govnih.govhuji.ac.il |
| Anticancer | Inhibition of topoisomerase-II. | Topoisomerase-II | nih.gov |
| Neuroprotective | Acetylcholinesterase inhibition. | Acetylcholinesterase | nih.govwikipedia.org |
| Antiplatelet | Inhibition of platelet aggregation. | Not fully elucidated | wikipedia.orgtaylorandfrancis.com |
| Antimicrobial | Various, target-dependent. | Bacterial/fungal enzymes | wikipedia.org |
Integration of Advanced Analytical Techniques for Deeper Structural Elucidation
The precise characterization of newly synthesized this compound derivatives is paramount for understanding their structure-activity relationships. The integration of multiple advanced analytical techniques is essential for unambiguous structural elucidation.
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and formula of a compound. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity and chemical environment of atoms within the molecule. rsc.orgresearchgate.net Infrared (IR) and Raman spectroscopy offer insights into the functional groups present. rsc.orgresearchgate.net For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles. researchgate.net The combination of these techniques, often supported by theoretical DFT calculations, allows for a comprehensive and unambiguous characterization of the molecular structure. researchgate.net
Future research will continue to rely on these synergistic analytical approaches to confirm the identity of novel furo[3,4-b]quinolin-1(3H)-one analogues and to study their interactions with biological targets.
Application of Chemoinformatics and Machine Learning in Scaffold Design and Activity Prediction
The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid screening of virtual compound libraries and the prediction of biological activity. jmpas.com For the furo[3,4-b]quinolin-1(3H)-one scaffold, these computational tools are invaluable for designing new derivatives with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing robust 3D-QSAR models, researchers can identify the key structural features that are essential for a desired pharmacological effect. nih.govnih.gov For example, QSAR models have been successfully developed for quinoline derivatives to predict their activity as P-glycoprotein inhibitors, which is relevant for overcoming multidrug resistance in cancer. nih.gov
Machine learning algorithms, including deep learning, are being increasingly applied to build more accurate predictive models. jmpas.comunc.edu These models can be trained on existing data to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. arxiv.org Molecular docking studies further complement these approaches by simulating the binding of a ligand to the active site of a target protein, providing insights into the specific molecular interactions that govern activity. nih.govnih.gov The future will see a greater integration of these in silico methods to accelerate the design-synthesis-testing cycle for new furo[3,4-b]quinolin-1(3H)-one-based therapeutics. researchgate.net
Translational Research Perspectives for Quinoline-Based Therapeutics
The ultimate goal of research into furo[3,4-b]quinolin-1(3H)-one and other quinoline-based compounds is their translation into clinically effective therapeutics. This journey from a promising lead compound to an approved drug is complex and requires a multidisciplinary approach. A critical hurdle in this process is optimizing the pharmacokinetic properties of the drug candidates, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov
Poor bioavailability is a significant challenge for many quinoline-based compounds. acs.org Future research must focus on strategies to enhance solubility and membrane permeability to ensure that the drug can reach its target site in sufficient concentrations. acs.org This may involve chemical modifications to the core scaffold, such as the introduction of flexible alkylamino side chains, or the development of advanced drug delivery systems. nih.govjddtonline.info
Furthermore, a thorough understanding of a compound's metabolic fate is essential. Cytochrome P450 enzymes are often involved in the metabolism of quinoline derivatives, and potential drug-drug interactions must be carefully evaluated. wikipedia.org Preclinical studies are necessary to establish a compound's safety profile and to identify potential liabilities before it can advance to clinical trials. As research progresses, a strong focus on these translational aspects will be crucial for realizing the therapeutic potential of the furo[3,4-b]quinolin-1(3H)-one scaffold.
Q & A
What are the common synthetic routes for preparing 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one and related analogs?
Level: Basic
Methodological Answer:
The synthesis typically involves:
- Reductive cyclization : Using LiAlH₄ in tetrahydrofuran (THF) to reduce β-lactam intermediates to form the quinolinone core .
- Substituent introduction : Chloroiodopropane or alkyl halides in DMF with NaH as a base for nucleophilic substitution reactions .
- Furoquinoline formation : Thiophene-2-carbimidothioate HI in ethanol for 24 hours to introduce fused furan rings .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
How can researchers optimize reaction conditions for introducing substituents to the quinolinone core?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalysis : Potassium iodide (KI) in acetonitrile/water mixtures at 60°C improves nucleophilic displacement efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF stabilizes hydride reductions .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like imidate coupling .
Data-Driven Adjustments : Use HPLC or GC-MS to quantify side products and adjust reagent stoichiometry .
What analytical techniques are critical for characterizing quinolinone derivatives?
Level: Basic
Methodological Answer:
Essential techniques include:
- ¹H NMR : To confirm regiochemistry (e.g., δ 8.13–7.11 ppm for aromatic protons) and substituent integration .
- ESI-MS/EI-MS : For molecular weight validation (e.g., [M⁺] at m/z 303 for nitro-substituted derivatives) .
- Chiral SFC : To resolve enantiomers in asymmetric syntheses .
Safety Note : Handle toxic intermediates (e.g., SOCl₂) in fume hoods with PPE .
How can solubility challenges during biological testing of quinolinone derivatives be addressed?
Level: Advanced
Methodological Answer:
Strategies to improve solubility:
- Salt formation : Hydrochloride salts of amine-containing derivatives enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability .
- Micronization : Reduce particle size via ball milling to increase surface area .
Validation : Measure solubility via UV-Vis spectroscopy at λmax of 270–300 nm .
How should contradictions in reported biological activity data for quinolinone analogs be resolved?
Level: Advanced
Methodological Answer:
Approaches include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and incubation times .
- Control normalization : Include positive controls (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability .
- Meta-analysis : Cross-reference IC₅₀ values with structural parameters (e.g., logP, H-bond donors) using QSAR models .
What safety protocols are essential for handling quinolinone derivatives with acute toxicity risks?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, CHCl₃) .
- Waste disposal : Neutralize acidic/basic waste before disposal in labeled containers .
Emergency Response : For inhalation exposure, move to fresh air and seek medical attention .
How to design experiments for studying structure-activity relationships (SAR) in quinolinone derivatives?
Level: Advanced
Methodological Answer:
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., nitro, hydroxy, alkyl) at positions 6, 7, and 8 .
- Biological profiling : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Statistical modeling : Apply multivariate regression to correlate substituent electronegativity with activity .
What methods validate the purity of synthesized quinolinone derivatives for publication?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
